N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

Drug Metabolism CYP Inhibition In Vitro ADME

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (CAS 21122-68-9), also catalogued as Mefenamic Acid EP Impurity B, is a fully synthetic bis(2,3-dimethylphenyl)-substituted benzamide derivative (C₂₃H₂₄N₂O, MW 344.45) belonging to the fenamate class. It is structurally and functionally distinct from the parent drug mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid, CAS 61-68-7), differing by replacement of the carboxylic acid moiety with a second 2,3-dimethylaniline-derived carboxamide group.

Molecular Formula C23H24N2O
Molecular Weight 344.4 g/mol
CAS No. 21122-68-9
Cat. No. B049047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide
CAS21122-68-9
SynonymsN-(2,3-Dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide;  2-(2,3-Xylidino)-2’,3’-benzoxylidide
Molecular FormulaC23H24N2O
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3C)C)C
InChIInChI=1S/C23H24N2O/c1-15-9-7-13-20(17(15)3)24-22-12-6-5-11-19(22)23(26)25-21-14-8-10-16(2)18(21)4/h5-14,24H,1-4H3,(H,25,26)
InChIKeyIQPGFFOBMDKQPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (CAS 21122-68-9): Procurement-Relevant Identity and Structural Classification


N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (CAS 21122-68-9), also catalogued as Mefenamic Acid EP Impurity B, is a fully synthetic bis(2,3-dimethylphenyl)-substituted benzamide derivative (C₂₃H₂₄N₂O, MW 344.45) belonging to the fenamate class . It is structurally and functionally distinct from the parent drug mefenamic acid (2-[(2,3-dimethylphenyl)amino]benzoic acid, CAS 61-68-7), differing by replacement of the carboxylic acid moiety with a second 2,3-dimethylaniline-derived carboxamide group [1]. This compound is officially designated as a European Pharmacopoeia (EP) reference standard for the impurity profiling of mefenamic acid active pharmaceutical ingredient (API) and is supplied with full characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control (QC) applications [2].

Why N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide Cannot Be Replaced by Other Fenamate Derivatives or Generic Impurity Standards


Generic substitution with mefenamic acid, other fenamate impurities (e.g., Impurity A, D, or E), or off-the-shelf benzamide analogs is scientifically invalid for three key reasons. First, its unique bis(2,3-dimethylphenyl) carboxamide architecture confers a distinct cytochrome P450 (CYP) inhibition fingerprint—with IC₅₀ values of 8.37 μM (CYP2C9), 10.5 μM (CYP2C19), and 23.8 μM (CYP2D6) in human liver microsomes [1]—that differs fundamentally from mefenamic acid's metabolic profile (predominantly CYP2C9 substrate with IC₅₀ < 1 μM for COX isoforms) . Second, USP/EP monographs mandate impurity-specific reference standards for chromatographic system suitability and peak identification; substituting Impurity B (CAS 21122-68-9) with Impurity A (2,3-dimethylaniline, CAS 87-59-2) or Impurity D (benzoic acid, CAS 65-85-0) invalidates the regulatory traceability chain [2]. Third, the compound's retention time, UV absorption profile, and mass spectrometric fragmentation pattern are specific to its molecular structure, rendering generic replacements unsuitable for validated HPLC, UPLC, or LC-MS/MS methods targeting this specific impurity [3].

Quantitative Differentiation Evidence for N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (CAS 21122-68-9) Against Comparators


CYP Enzyme Inhibition Profiling: Target Compound vs. Mefenamic Acid in Human Liver Microsomes

The target compound exhibits a distinctive CYP inhibition profile in human liver microsomes. It inhibits CYP2C9 with an IC₅₀ of 8.37 μM, CYP2C19 with an IC₅₀ of 10.5 μM, and CYP2D6 with an IC₅₀ of 23.8 μM [1]. In contrast, mefenamic acid is primarily a substrate of CYP2C9 (Km in low micromolar range) and its reported IC₅₀ for COX-1 and COX-2 are 0.04 μM and 3 μM, respectively . The shift from sub-micromolar COX potency to moderate micromolar CYP inhibition indicates a fundamentally altered pharmacological target engagement profile. No direct COX inhibition data are available for the target compound, suggesting that its primary biological interaction landscape is CYP-mediated rather than COX-mediated [1].

Drug Metabolism CYP Inhibition In Vitro ADME Hepatotoxicity Risk

Regulatory Pharmacopeial Designation: EP Impurity B Status vs. Non-Designated Impurities

CAS 21122-68-9 is explicitly listed as Mefenamic Acid Impurity B in the European Pharmacopoeia (EP) monograph, a designation that confers unique regulatory utility. The USP monograph for Mefenamic Acid specifies a quantitative limit of 'not more than 0.1% of any individual impurity' and 'not more than 0.5% of total impurities' as determined by HPLC against USP Mefenamic Acid RS [1]. Impurity B is one of the named, structurally characterized impurities requiring a dedicated reference standard for peak identification and quantification. In contrast, Impurity A (2,3-dimethylaniline, CAS 87-59-2) and Impurity D (benzoic acid, CAS 65-85-0) are toxicologically distinct species with different chromatographic retention times and detection wavelengths [2]. The validated HPLC-DAD method for simultaneous determination achieved linear ranges of 7–50 μg/mL for mefenamic acid with UV detection at 225 nm, demonstrating method suitability specifically for these designated impurities [2].

Pharmaceutical Quality Control Pharmacopeial Standards ANDA Submission Regulatory Compliance

Structural Differentiation: Bis(2,3-dimethylphenyl) Carboxamide vs. Parent Mefenamic Acid and Other Fenamates

The target compound is a secondary amide product wherein the carboxylic acid of mefenamic acid is condensed with 2,3-dimethylaniline to form N-(2,3-dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide . This structural modification eliminates the acidic proton (pKa ~3.7 for mefenamic acid carboxylic acid), substantially alters hydrogen-bonding capacity, and increases molecular weight from 241.29 Da (mefenamic acid) to 344.45 Da [1]. In the fenamate class, mefenamic acid, flufenamic acid (CAS 530-78-9), tolfenamic acid (CAS 13710-19-5), and meclofenamic acid (CAS 644-62-2) all retain the free carboxylic acid group critical for COX active-site binding via salt bridges with Arg-120 and hydrogen bonds with Tyr-355 and Ser-530 [2]. The carboxamide derivative lacks this essential pharmacophoric feature, consistent with its observed absence of sub-micromolar COX inhibition and its distinct CYP inhibition profile [3].

Structure-Activity Relationship Fenamate Chemistry Carboxamide Derivatives Molecular Design

Purity Specifications and Characterization Standards: Commercial Reference Standard vs. Generic Research-Grade Compound

Commercially supplied Mefenamic Acid EP Impurity B (CAS 21122-68-9) is offered as a fully characterized reference standard with standard purity ≥98% (HPLC), accompanied by a comprehensive Certificate of Analysis (CoA) including HPLC chromatograms, ¹H NMR, ¹³C NMR, IR, UV, mass spectrometry, and, upon request, 2D NMR and thermogravimetric analysis data [1]. This characterization package is compliant with ISO 17034 accredited reference material producer guidelines and is designed to support ANDA/DMF regulatory submissions . In contrast, generic research-grade fenamate analogs or in-house synthesized materials typically lack this level of certified characterization, traceability to pharmacopeial standards (USP or EP), and batch-to-batch consistency documentation [2]. Bidepharm (毕得医药) provides batch-specific QC reports including NMR, HPLC, and GC for CAS 21122-68-9 at 98% purity .

Reference Standard Certification ISO 17034 Certificate of Analysis Method Validation

Validated Application Scenarios for N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide (CAS 21122-68-9) Based on Quantitative Evidence


Pharmaceutical QC Reference Standard for Mefenamic Acid Impurity Profiling in ANDA/DMF Submissions

CAS 21122-68-9 serves as the EP-designated Impurity B reference standard for HPLC system suitability testing, chromatographic peak identification, and quantitative impurity determination in mefenamic acid API and finished dosage forms, as mandated by USP/EP monographs (NMT 0.1% individual impurity, NMT 0.5% total impurities) [1]. Its use is essential for ANDA batch release testing and stability studies, where regulatory traceability to a pharmacopeial standard is a compliance prerequisite [2].

In Vitro CYP Inhibition Screening as a Metabolic Probe Distinct from COX-Active Fenamates

With a characterized CYP inhibition profile (CYP2C9 IC₅₀ = 8.37 μM, CYP2C19 IC₅₀ = 10.5 μM, CYP2D6 IC₅₀ = 23.8 μM) and the absence of sub-micromolar COX inhibition, CAS 21122-68-9 can be deployed as a fenamate-backbone metabolic probe in drug-drug interaction (DDI) panels to assess CYP liability independent of COX-mediated effects [3]. This specificity prevents the confounding anti-inflammatory activity observed with mefenamic acid and other fenamate NSAIDs in cell-based assays .

Negative Control for COX-Dependent Anti-Inflammatory Assays Using Fenamate-Class Compounds

Because the carboxylic acid pharmacophore essential for COX active-site binding has been replaced with a 2,3-dimethylaniline carboxamide, CAS 21122-68-9 is predicted to lack COX-1/COX-2 inhibitory activity at concentrations where mefenamic acid exhibits IC₅₀ values of 40 nM and 3 μM, respectively . This structural feature qualifies it as a chemically matched negative control for dissecting COX-dependent vs. COX-independent effects of fenamates in prostaglandin E₂ (PGE₂) production assays, NF-κB activation studies, and in vivo inflammation models [4].

Method Development and Validation Standard for LC-MS/MS Quantification of Genotoxic and Related Substance Impurities

Validated HPLC-DAD and TLC-densitometric methods have been established for the simultaneous determination of mefenamic acid and its toxic impurities, demonstrating linearity ranges of 7–50 μg/mL (HPLC-DAD) with UV detection at 225 nm [1]. CAS 21122-68-9 can be used as a system suitability standard in method development for LC-TQ-MS/MS quantification of mefenamic acid NDSRI (N-nitroso drug substance-related impurity) and other emerging genotoxic impurities, where its distinct retention time and mass spectrometric fragmentation serve as a critical reference point [5].

Quote Request

Request a Quote for N-(2,3-Dimethylphenyl)-2-((2,3-dimethylphenyl)amino)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.